Stereochemical Definition vs. Racemic Mixtures
Unlike a racemic mixture or single-enantiomer product, 1-amino-1-(4-chloro-3-methoxyphenyl)propan-2-OL possesses two stereogenic centers and is commercially available as discrete diastereomers. The (1R,2S)-diastereomer is assigned CAS 1270175-15-9, while the (1R,2R)-diastereomer bears CAS 1269959-80-9 . This stereochemical distinction is absent in the achiral analog 1-amino-1-(4-chloro-3-methoxyphenyl)acetone (CAS: 1270375-35-3, MF: C10H12ClNO2, MW: 213.66), which replaces the chiral secondary alcohol with a planar carbonyl group, eliminating stereochemical control entirely .
| Evidence Dimension | Number of stereogenic centers |
|---|---|
| Target Compound Data | 2 stereogenic centers; distinct CAS numbers for diastereomers |
| Comparator Or Baseline | 1-Amino-1-(4-chloro-3-methoxyphenyl)acetone: 0 stereogenic centers |
| Quantified Difference | Absolute (present vs. absent); MW difference: 215.68 vs. 213.66 |
| Conditions | Chemical structure comparison |
Why This Matters
Procurement of a stereochemically defined diastereomer is essential for applications where three-dimensional molecular shape determines biological target engagement or directs the stereochemical outcome of subsequent synthetic steps.
